1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid
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Overview
Description
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid is a compound known for its anti-inflammatory properties. It functions by inhibiting the CCR5 receptor, which plays a role in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis . This compound is a fatty acid derivative and has a molecular formula of C12H11NO2S with a molecular weight of 233.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid typically involves a base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This method is efficient and allows for the regio- and stereoselective formation of the thiopyran annulated indoles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.
Biology: Studied for its role in inhibiting the CCR5 receptor, which is significant in inflammatory pathways.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications.
Mechanism of Action
The compound exerts its effects by inhibiting the CCR5 receptor, a protein involved in the inflammatory response . By blocking this receptor, 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid can reduce inflammation and alleviate symptoms of diseases like rheumatoid arthritis and multiple sclerosis . The molecular pathways involved include the modulation of cytokine production and the inhibition of leukocyte migration .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydrothiopyrano[2,3-b]indoles: These compounds share a similar thiopyranoindole structure but differ in the position of the thiopyrano ring.
Indoline-2-thiones: These are precursors in the synthesis of thiopyranoindoles and have similar chemical properties.
Uniqueness
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid is unique due to its specific inhibition of the CCR5 receptor, which is not a common target for many other thiopyranoindole derivatives . This specificity makes it particularly valuable in the treatment of inflammatory diseases .
Biological Activity
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines a thiopyrano ring with an indole moiety. This structural configuration is believed to contribute to its biological activity through interactions with various biological targets.
Research has indicated that this compound may exert its effects through several mechanisms:
- Histone Deacetylase (HDAC) Inhibition : It has been suggested that derivatives of carboxylic acids can act as potent HDAC inhibitors. Studies show that modifications in the structure can enhance HDAC inhibition activity . The compound's ability to influence histone acetylation may play a role in regulating gene expression related to cell proliferation and apoptosis.
- Anticancer Activity : Several studies have explored the anticancer properties of related compounds. For example, indolyl-1,3,4-thiadiazoles have demonstrated significant cytotoxicity against various cancer cell lines . The presence of indole structures in similar compounds often correlates with enhanced anticancer activity.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Anticancer Efficacy
A study investigating a series of indolyl derivatives found that specific modifications significantly enhanced their cytotoxic effects against human cancer cell lines. For instance, compound 5m showed an IC50 value of 1.5 μM against pancreatic cancer cells (PaCa2), indicating strong anticancer potential .
HDAC Inhibition Studies
In vitro assays using HeLa nuclear extracts demonstrated that various carboxylic acid derivatives exhibited differing levels of HDAC inhibition. The structure-activity relationship analysis suggested that specific functional groups significantly influence inhibitory potency .
Properties
IUPAC Name |
1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLCAPKPQWXVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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